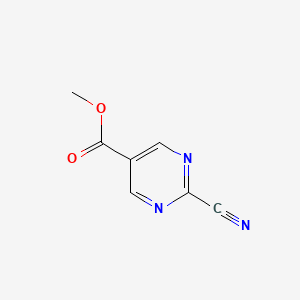

2-氰基嘧啶-5-甲酸甲酯

描述

Methyl 2-cyanopyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H5N3O2 and a molecular weight of 163.13 . It is used in scientific research and has diverse applications due to its unique properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and material science.

Molecular Structure Analysis

The InChI code for Methyl 2-cyanopyrimidine-5-carboxylate is 1S/C7H5N3O2/c1-12-7(11)5-3-9-6(2-8)10-4-5/h3-4H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

Methyl 2-cyanopyrimidine-5-carboxylate is a solid at room temperature. The compound should be stored sealed in a dry environment at room temperature .科学研究应用

合成和结构分析

- 2-氰基嘧啶-5-甲酸甲酯及其衍生物已通过各种化学反应合成,例如桑德迈尔反应和狄姆罗重排,提供了对其结构性质和在有机化学中的潜在应用的见解 (Hee、Jae Soon 和 Tae Soung,1969);(Brown & Paddon-Row,1966)。

液晶研究

- 已经对源自嘧啶羧酸的某些酯的液晶特性进行了研究,暗示了这些化合物在材料科学中的潜在用途,特别是在液晶显示器的开发中 (Mikhaleva 等人,1986)。

配位化学和磁性

- 研究探索了使用 2-氰基嘧啶衍生物形成配位聚合物,这些聚合物显示出有趣的磁性。这项研究在材料科学领域具有重要意义,并可能有助于开发新的磁性材料 (Rodrı́guez-Diéguez 等人,2007)。

海洋天然产物

- 与 2-氰基嘧啶-5-甲酸甲酯相关的化合物已从海绵中分离出来,表现出潜在的生物活性,例如抗疟和细胞毒性作用。这项研究对于从天然来源寻找新的生物活性化合物至关重要 (König、Wright 和 Linden,1998)。

制药应用

- 对各种嘧啶衍生物的合成(包括与 2-氰基嘧啶-5-甲酸甲酯相关的衍生物)的研究显示出在开发具有抗炎和镇痛活性的新药方面具有潜力 (Nofal、Fahmy、Zarea 和 El-Eraky,2011)。

抗纤溶酶药物研究

- 在寻找新的抗纤溶酶药物的过程中,已经合成和评估了氨甲基苯甲酸的氮杂类似物(包括源自 2-氰基嘧啶-5-甲酸甲酯的类似物),以了解其潜在的药用应用 (Isoda 等人,1980)。

安全和危害

The compound is associated with several hazard statements including H302, H315, H319, H335 . These codes represent specific hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively. The precautionary statements associated with the compound include P261, P264, P270, P301, P301, P312, P330 , which provide guidance on how to handle the compound safely.

作用机制

Target of Action

Methyl 2-cyanopyrimidine-5-carboxylate is a chemical compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are the human microglia and neuronal cell models . These cells play a crucial role in the central nervous system, with microglia serving as the primary form of active immune defense and neurons being fundamental to the transmission of information in the brain.

Mode of Action

The compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells . This interaction results in a reduction of inflammation and an increase in neuroprotection .

Biochemical Pathways

The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways results in reduced expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This leads to a decrease in neuronal cell death and an increase in neuroprotection .

Result of Action

The result of the compound’s action is a significant anti-neuroinflammatory effect and promising neuroprotective activity . This is evidenced by the reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

属性

IUPAC Name |

methyl 2-cyanopyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c1-12-7(11)5-3-9-6(2-8)10-4-5/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMJTUFENMZUSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

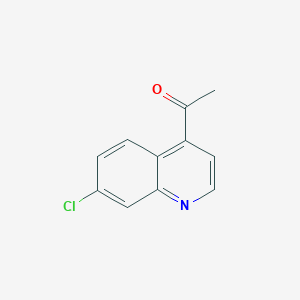

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。